Hydroxy Varenicline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Hydroxy Varenicline and related compounds often involves complex chemical reactions designed to achieve specific molecular structures with targeted biological activities. For instance, Busch et al. (2008) described the synthesis of a key impurity found in the production of Varenicline, highlighting the meticulous approach required in synthesizing such compounds (Busch et al., 2008).

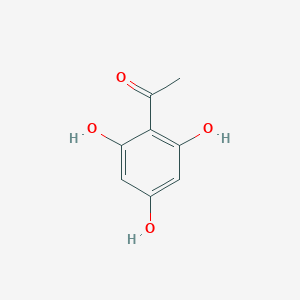

Molecular Structure Analysis

The molecular structure of Hydroxy Varenicline plays a crucial role in its interaction with biological targets. Studies such as those by Coe et al. (2005) have delved into the molecular architecture of Varenicline, showcasing its high affinity for α4β2 nicotinic acetylcholine receptors due to its unique structural features (Coe et al., 2005).

Chemical Reactions and Properties

Hydroxy Varenicline's chemical reactivity, including its interactions with other compounds and its behavior under various conditions, is pivotal for its efficacy and safety. For example, the work by Mishra et al. (2008) on the reactions of hydroxyl radicals with selenocystine derivatives illustrates the type of chemical reactivity studies that are relevant for understanding the properties of pharmaceutical compounds (Mishra et al., 2008).

Physical Properties Analysis

The physical properties of Hydroxy Varenicline, such as solubility, melting point, and stability, are essential for its formulation and storage. Studies like those by Murphy et al. (2010) provide insights into the thermodynamic stability of different crystal forms of Varenicline L-tartrate, contributing to the understanding of its physical characteristics (Murphy et al., 2010).

Applications De Recherche Scientifique

Smoking Cessation and Craving Reduction : Varenicline significantly reduces subjective craving for cigarettes, highlighting its potential as a smoking cessation aid (Green & Ray, 2018).

Alcohol Dependence and Consumption : Studies have shown that Varenicline can reduce alcohol consumption by potentiating aversive effects and offsetting alcohol-induced impairments. It is considered a viable option for treating alcohol dependence, as it reduces alcohol consumption and craving (Childs, Roche, King, & de Wit, 2012); (Litten et al., 2013).

Receptor Agonist Activity : Varenicline acts as a potent agonist of human 5-HT3 receptors and as both a partial and full agonist at various neuronal nicotinic receptors. This activity could contribute to its effectiveness in various therapeutic applications (Lummis, Thompson, Bencherif, & Lester, 2011); (Mihalak, Carroll, & Luetje, 2006).

Neuropharmacological Effects : Varenicline influences neuropharmacological mechanisms, such as modulating dopamine release in the nucleus accumbens, which is significant for addiction treatment (Feduccia et al., 2014).

Cardiovascular and Neuropsychiatric Risks : Research indicates that Varenicline is associated with a reduced risk of cardiovascular events, depression, and self-harm compared to nicotine replacement treatment, highlighting its safety profile (Kotz et al., 2015).

Blood-Brain Barrier Transport : Varenicline's uptake at the blood-brain barrier is predominantly contributed by the H+/OC antiporter, which is crucial for its effectiveness in the central nervous system (Kurosawa et al., 2017).

Potential for Abuse and Therapeutic Use : Varenicline has been found to have low abuse liability, and its positive and unpleasant effects are similar to those of placebo and amphetamine. This finding is important for its therapeutic application in addiction treatment (McColl et al., 2008).

Safety And Hazards

Propriétés

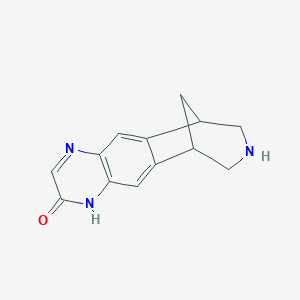

IUPAC Name |

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJIHIDMYKLTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432212 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Varenicline | |

CAS RN |

357424-21-6 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

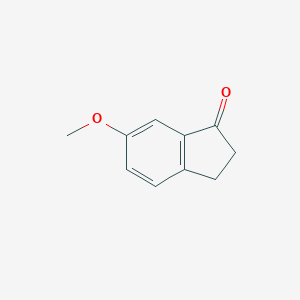

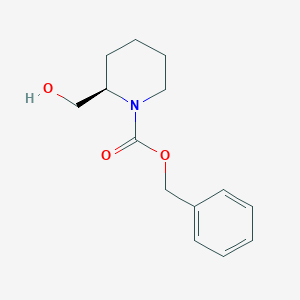

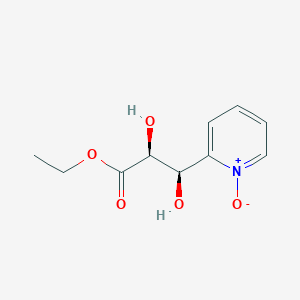

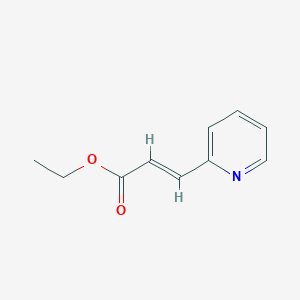

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)